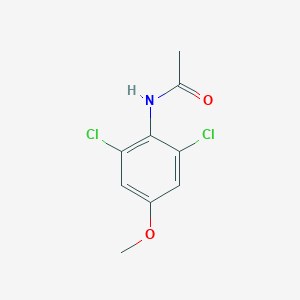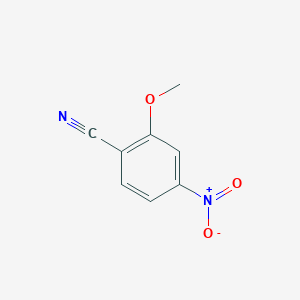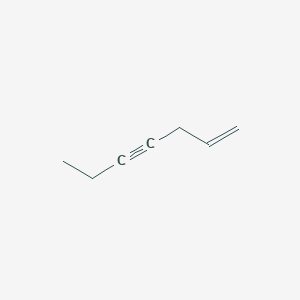
Denbufyllin
Übersicht
Beschreibung
Denbufyllin ist ein Xanthinderivat, das für seine selektive Hemmung der Phosphodiesterase IV (PDE IV) bekannt ist. Diese Verbindung wurde wegen ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung kognitiver Dysfunktionen und Atemwegserkrankungen, untersucht .
Wissenschaftliche Forschungsanwendungen
Denbufyllin wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:
Biologie: This compound steigert die neuronale Erregbarkeit und synaptische Übertragung im Hippocampus.
Medizin: Es wurde auf sein Potenzial bei der Behandlung kognitiver Dysfunktionen wie Demenz untersucht, sowie von Atemwegserkrankungen wie chronisch-obstruktiver Lungenerkrankung (COPD) und Asthma.
Industrie: Einsatz bei der Entwicklung von Systemen zur kontrollierten Freisetzung von Medikamenten.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung von PDE IV, was zu einem Anstieg des intrazellulären cAMP-Spiegels führt. Diese Hemmung führt zu verschiedenen physiologischen Wirkungen, darunter Bronchodilatation, Vasodilatation von Hirngefäßen und Aktivierung der Hypothalamus-Hypophysen-Nebennierenrinden-Achse . This compound zeigt auch negative inotrope Wirkungen, indem es an Verapamil-sensitiven Stellen der Calciumkanäle im Papillarmuskel des Meerschweinchenventrikels wirkt .
Wirkmechanismus
Target of Action
Denbufylline is a selective xanthine derivative that primarily targets Phosphodiesterase 4 (PDE4) . PDE4 is one of the cyclic adenosine monophosphate (cAMP)-specific phosphodiesterases, and its tissue distribution is important in pathologies related to the central nervous and immune systems .
Mode of Action
Denbufylline inhibits PDE4, leading to an increase in cAMP levels within the cell . This compound also exhibits negative inotropic effects by acting on verapamil-sensitive sites of Ca2+ channels in guinea pig ventricle papillary muscle, independently of its PDE inhibitory activity . This interaction with its targets results in vasodilation of cerebral vessels and potent activation of the hypothalamic-pituitary-adrenal axis .
Biochemical Pathways
By inhibiting PDE4, denbufylline prevents the degradation of cAMP, thereby increasing its intracellular levels . This elevation in cAMP levels affects various cellular functions and biochemical pathways. For instance, it has been shown to increase adrenocorticotropic hormone (ACTH), circulating corticosterone, luteinizing hormone, corticotrophin-releasing hormone, and cAMP content of the hypothalamic tissue .
Result of Action
The molecular and cellular effects of denbufylline’s action include vasodilation of cerebral vessels, activation of the hypothalamic-pituitary-adrenal axis, and potential effects on cognitive scores . It has also been suggested that denbufylline may influence the deformability of both red and white blood cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of denbufylline. For instance, the viscosity of the blood can affect the drug’s distribution and action . More research is needed to fully understand how various environmental factors influence the action of denbufylline .
Biochemische Analyse
Biochemical Properties
Denbufylline plays a crucial role in biochemical reactions. It is known to inhibit Phosphodiesterase IV (PDE IV), which is a key enzyme involved in various biochemical processes . The interaction between Denbufylline and PDE IV is of significant interest in the field of biochemistry .
Cellular Effects
Denbufylline has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting PDE IV, thereby affecting cell signaling pathways
Molecular Mechanism
The molecular mechanism of Denbufylline involves its binding interactions with biomolecules and its inhibition of PDE IV . This inhibition can lead to changes in gene expression and other molecular-level effects .
Metabolic Pathways
Denbufylline is involved in several metabolic pathways due to its interaction with PDE IV This interaction could potentially affect metabolic flux or metabolite levels
Vorbereitungsmethoden
Denbufyllin kann durch verschiedene Verfahren synthetisiert werden. Ein Ansatz beinhaltet die Verwendung immobilisierter Lactobacillus kefiri DSM 20587-Zellen als Biokatalysatoren für die enantioselektive Reduktion der Methylketongruppe von this compound, um den enantiomerenreinen ®-Hydroxy-Metaboliten zu synthetisieren . Ein anderes Verfahren beinhaltet die Verwendung von physikalisch vernetzten Palmitoylglycolchitosan-Hydrogelen für die anhaltende bukkale Freisetzung von this compound .
Analyse Chemischer Reaktionen
Denbufyllin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Reduktion der Methylketongruppe zur Bildung des enantiomerenreinen ®-Hydroxy-Metaboliten.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart bestimmter Reagenzien und Bedingungen.
Vergleich Mit ähnlichen Verbindungen
Denbufyllin wird oft mit anderen Xanthinderivaten und PDE IV-Inhibitoren verglichen, wie zum Beispiel:
Pentoxifyllin: Wird zur Behandlung der intermittierenden Claudicatio und hat entzündungshemmende Eigenschaften.
Propentofyllin: Bekannt für seine neuroprotektiven Wirkungen und sein Potenzial bei der Behandlung von Demenz.
Theophyllin: Wird häufig als Bronchodilatator bei der Behandlung von Atemwegserkrankungen eingesetzt.
Koffein: Ein weit verbreitetes Stimulans mit verschiedenen pharmakologischen Wirkungen.
This compound zeichnet sich durch seine selektive Hemmung von PDE IV und seine potenziellen therapeutischen Anwendungen bei kognitiven und Atemwegserkrankungen aus .
Eigenschaften
IUPAC Name |
1,3-dibutyl-7-(2-oxopropyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-4-6-8-19-14-13(18(11-17-14)10-12(3)21)15(22)20(16(19)23)9-7-5-2/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPRDDKCXVCFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205687 | |
| Record name | Denbufylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57076-71-8 | |
| Record name | Denbufylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57076-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Denbufylline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057076718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Denbufylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Purine-2,6-dione, 1,3-dibutyl-3,7-dihydro-7-(2-oxopropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DENBUFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B949KO6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of denbufylline?
A: Denbufylline acts as a selective inhibitor of phosphodiesterase 4 (PDE4), a specific type of phosphodiesterase that breaks down cyclic adenosine monophosphate (cAMP). [, , , , ]
Q2: How does denbufylline's inhibition of PDE4 affect cellular processes?
A: By inhibiting PDE4, denbufylline prevents the breakdown of cAMP, leading to increased intracellular cAMP levels. [, , ] This elevation of cAMP can modulate various cellular processes depending on the cell type and context.
Q3: What are some specific downstream effects of increased cAMP levels due to denbufylline?
A3: Increased cAMP levels due to denbufylline have been shown to:
- Enhance acetylcholine release in the brain: This effect has been observed in the cerebral cortex, hippocampus, and striatum, suggesting a potential role in cognitive function. []
- Modulate vascular tone: Denbufylline can induce relaxation in certain blood vessels, potentially through interactions with the nitric oxide pathway. [, ]
- Influence inflammatory responses: Research suggests that denbufylline can modulate the production of inflammatory mediators, such as TNF-α and CCL2/MCP-1, potentially through its effects on NF-κB and AP-1 signaling pathways. [, , ]
Q4: What is the molecular formula and weight of denbufylline?
A4: Denbufylline has a molecular formula of C16H24N4O3 and a molecular weight of 320.39 g/mol.
Q5: How do structural modifications to the denbufylline molecule affect its PDE4 inhibitory activity?
A5: Studies exploring substitutions on the xanthine core of denbufylline have revealed that:
- Substitutions at the 1-position with non-polar groups generally increase tracheal relaxation activity, while substitutions at the 7-position tend to decrease it. []
- Specific substitutions at both the 1- and 7-positions can improve bronchodilatory effects and reduce adverse effects like heart stimulation. []
- Heterocycle-condensed purines, designed based on denbufylline, have shown potent and selective PDE4 inhibitory activity, suggesting potential for improved drug candidates. [, ]
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of denbufylline?
A:
- Absorption: Denbufylline is orally bioavailable. []
- Metabolism: Denbufylline is metabolized into several pharmacologically active metabolites. []
Q7: What in vitro models have been used to investigate the effects of denbufylline?
A7: Denbufylline's effects have been studied in various in vitro models, including:
- Isolated tissues: Studies on rat aorta rings have explored denbufylline's effects on vascular relaxation and its interaction with nitric oxide pathways. [, ]
- Cell cultures: Researchers have used cultured rat vascular smooth muscle cells (VSMCs) to investigate denbufylline's influence on cytokine-induced CCL2/MCP-1 production and its impact on AP-1 and NF-κB signaling. [, , ]
- Enzyme assays: Denbufylline's inhibitory effects on different PDE isozymes have been extensively characterized using enzyme assays with isolated enzymes or cell lysates. [, , , , ]
Q8: What in vivo models have been used to assess denbufylline's therapeutic potential?
A8: Denbufylline has been evaluated in various in vivo models, including:
- Rodent models of cerebral ischemia: Studies in gerbils and rats have shown that denbufylline can improve memory function following transient forebrain ischemia, possibly by enhancing cerebral blood flow and oxygenation. [, ]
- Rodent models of inflammation: Research in rats has demonstrated that denbufylline can inhibit antigen-induced pulmonary eosinophilia and neutrophilia, suggesting potential as an anti-inflammatory agent for asthma. []
- Rodent models of osteopenia: Studies in rats have shown that denbufylline can inhibit bone loss in various models of osteopenia, including tumor-induced and ovariectomy-induced bone loss. []
Q9: Has denbufylline been investigated in clinical trials for any specific conditions?
A: Clinical trials have investigated denbufylline's efficacy in patients with multi-infarct dementia (MID). While some trials showed promising results in improving cognitive function, [] others indicated limited efficacy. [] Further research is needed to fully elucidate its clinical potential in various conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine](/img/structure/B19896.png)




![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)







